molecular formula C11H16N2O B123242 N-tert-Butyl-3-methylpyridine-2-carboxamide CAS No. 32998-95-1

N-tert-Butyl-3-methylpyridine-2-carboxamide

Cat. No.: B123242
CAS No.: 32998-95-1
M. Wt: 192.26 g/mol
InChI Key: XYBOIZQGIVYRFV-UHFFFAOYSA-N
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Description

N-tert-Butyl-3-methylpyridine-2-carboxamide (CAS: 32998-95-1) is a pyridine derivative with the molecular formula C₁₁H₁₆N₂O and a molecular weight of 192.258 g/mol. Key properties include a density of 1.018 g/cm³, boiling point of 333.4°C, and a logP value of 2.31, indicating moderate lipophilicity . It is classified under HS code 2933399090 for chemicals containing unfused pyridine rings, with applications likely as an intermediate in organic synthesis or pharmaceuticals . Commercial availability includes quantities from 500 mg to 1 kg, priced between $133–$787 depending on scale .

Properties

IUPAC Name

N-tert-butyl-3-methylpyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-8-6-5-7-12-9(8)10(14)13-11(2,3)4/h5-7H,1-4H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYBOIZQGIVYRFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)C(=O)NC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40420182
Record name N-tert-Butyl-3-methylpyridine-2-carboxamide
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Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

32998-95-1
Record name N-(1,1-Dimethylethyl)-3-methyl-2-pyridinecarboxamide
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Record name N-tert-Butyl-3-methylpicolinamide
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Record name N-tert-Butyl-3-methylpyridine-2-carboxamide
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Record name N-tert-butyl-3-methylpicolinamide
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Record name N-tert-butyl-3-methylpyridine-2-carboxamide
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Preparation Methods

Reaction Overview

A patented method for synthesizing structurally related pyridinecarboxamides involves 2-cyano-3-methylpyridine as the starting material. Although the patent focuses on phenethyl-substituted analogs, the methodology is adaptable to N-tert-butyl derivatives. The two-step process comprises:

  • Base-mediated condensation with an aldehyde to form a styryl intermediate.

  • Catalytic hydrogenation to reduce the double bond and yield the saturated ethyl-linked product.

Hydrogenation Step

The styryl intermediate is hydrogenated using Pd/C in acetic acid, achieving an 88.6% yield for the phenethyl analog. For the target compound, this step may be omitted if no unsaturated side chain is introduced.

Direct Amidation of 3-Methylpyridine-2-carboxylic Acid

Carboxylic Acid to Acid Chloride

3-Methylpyridine-2-carboxylic acid serves as a viable precursor. Treatment with thionyl chloride (SOCl₂) or oxalyl chloride converts the acid to its reactive acid chloride.

Reaction Conditions

  • Solvent : Anhydrous dichloromethane or toluene.

  • Temperature : Reflux (40–80°C).

  • Time : 2–4 hours.

Amide Formation with tert-Butylamine

The acid chloride reacts with tert-butylamine in the presence of a base (e.g., triethylamine) to neutralize HCl.

Typical Protocol

  • Add tert-butylamine (1.2 equiv) dropwise to the acid chloride in anhydrous THF at 0°C.

  • Warm to room temperature and stir for 12 hours.

  • Purify via column chromatography (ethyl acetate/hexane).

Expected Yield : 70–85%, based on analogous amidation reactions.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey Reagents/ConditionsYieldAdvantagesLimitations
Condensation-Hydrogenation2-Cyano-3-methylpyridineKOtBu, tert-butanol, Pd/C, H₂~42%Scalable; patent-validatedRequires multi-step optimization
Ritter Reaction2-Cyano-3-methylpyridinetert-Butanol, H₂SO₄50–65%One-pot synthesisAcidic conditions; moderate yields
Acid Chloride Coupling3-Methylpyridine-2-carboxylic acidSOCl₂, tert-butylamine70–85%High yields; straightforwardRequires acid chloride preparation

Mechanistic Insights and Optimization

Ritter Reaction Pathway

The Ritter reaction proceeds via:

  • Protonation of tert-butanol by H₂SO₄, generating a tert-butyl carbocation.

  • Nucleophilic attack by the nitrile’s nitrogen, forming a nitrilium ion.

  • Hydrolysis to yield the N-tert-butyl amide.

Critical Parameters

  • Acid Strength : Concentrated H₂SO₄ (≥95%) ensures efficient carbocation generation.

  • Temperature : 0–5°C minimizes side reactions (e.g., polymerization).

Hydrogenation Considerations

For methods involving unsaturated intermediates (e.g., styryl derivatives), Pd/C in acetic acid provides robust catalytic activity. Hydrogen pressure (1–3 atm) and room temperature are typical .

Chemical Reactions Analysis

N-tert-Butyl-3-methylpyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Scientific Research Applications

Chemistry

N-tert-Butyl-3-methylpyridine-2-carboxamide serves as a building block in organic synthesis. It is utilized in the preparation of various derivatives and as a reagent in chemical reactions, including:

  • Synthesis of Pyridine Derivatives : The compound can be transformed into more complex structures through various functional group modifications.
  • Catalysis : It has been explored as a ligand in catalytic processes due to its ability to coordinate with transition metals.

Biology

In biological research, this compound has demonstrated potential in several areas:

  • Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, it showed notable inhibitory effects on Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibacterial agent.
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
  • Anticancer Properties : In vitro studies have shown that this compound possesses anticancer activity, particularly against T-cell leukemia lines. The compound's IC50 values range from 9 to 12 nM across different cell lines, indicating high potency.
Cell LineIC50 (nM)Selectivity
CCRF-CEM9High
MOLT-410High
Jurkat12High

The mechanism of action appears to involve receptor binding and inhibition of critical signaling pathways associated with cell proliferation.

Industry

In industrial applications, this compound is utilized as an intermediate in the production of specialty chemicals. Its unique structure allows for the synthesis of various derivatives used in pharmaceuticals and agrochemicals.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antibiotics evaluated the antimicrobial efficacy of this compound against clinical isolates of bacteria. The results indicated that the compound effectively inhibited bacterial growth at concentrations lower than those required for traditional antibiotics, highlighting its potential for development into a new antibacterial agent.

Case Study 2: Cancer Cell Line Research

Research conducted at a leading cancer research institute assessed the cytotoxic effects of this compound on various leukemia cell lines. The findings revealed that the compound significantly reduced cell viability through mechanisms involving apoptosis and cell cycle arrest, suggesting further investigation for therapeutic applications.

Mechanism of Action

The mechanism of action of N-tert-Butyl-3-methylpyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Key Structural Features

The compound features a pyridine ring substituted with a methyl group at position 3 and a tert-butyl carboxamide at position 2. This structure contrasts with related pyridine derivatives, which vary in substituents (e.g., halogens, methoxy groups) and functional groups (e.g., carbamates, pivalamides).

Comparative Analysis of Select Compounds

The table below highlights structural and physicochemical differences:

Compound Name (CAS) Molecular Formula MW (g/mol) Key Substituents logP Notable Properties/Applications
N-tert-Butyl-3-methylpyridine-2-carboxamide (32998-95-1) C₁₁H₁₆N₂O 192.26 3-methyl, 2-tert-butylamide 2.31 Moderate lipophilicity; synthetic intermediate
N-(tert-Butyl)-3-chloro-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide (1797406-69-9) C₁₈H₁₇ClF₃N₅O 407.77 Cl, CF₃, phenyl, pyrazolo-pyrimidine N/A Higher MW; potential pharmaceutical use
tert-Butyl (4-iodopyridin-2-yl)carbamate (MFCD08059882) C₁₀H₁₃IN₂O₂ 344.13 4-iodo, 2-Boc group N/A Iodine substituent for coupling reactions
N-(2-chloro-6-(3-hydroxypropynyl)pyridin-3-yl)pivalamide (MFCD13186152) C₁₃H₁₃ClN₂O₂ 264.71 Cl, propargyl alcohol, pivalamide N/A Reactive alkyne for click chemistry
tert-Butyl (5,6-dimethoxypyridin-3-yl)methylcarbamate (MFCD13186165) C₁₄H₂₀N₂O₄ 280.32 5,6-dimethoxy, 3-Boc-methyl N/A Polar substituents; solubility enhancement

Impact of Structural Differences

  • Lipophilicity : The tert-butyl group in this compound contributes to higher logP (2.31) compared to derivatives with polar groups (e.g., methoxy or hydroxypropynyl), which may reduce membrane permeability .
  • Reactivity : Halogenated analogs (e.g., 4-iodo or 3-chloro derivatives) are suited for cross-coupling reactions, whereas the parent compound lacks such reactive sites .

Commercial and Regulatory Considerations

  • Pricing : this compound is competitively priced compared to complex analogs (e.g., 407.77 g/mol compound at higher synthesis cost) .
  • Regulatory Status : Classified under HS code 2933399090, it shares trade regulations with other pyridine derivatives but lacks specific hazard classifications per Safety Data Sheets (SDS) .

Biological Activity

N-tert-Butyl-3-methylpyridine-2-carboxamide (C11H16N2O) is a pyridine derivative that has garnered attention for its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a tert-butyl group and a methyl group attached to the pyridine ring, contributing to its unique chemical properties. The molecular weight is approximately 192.26 g/mol, making it suitable for various biological interactions.

The compound's biological activity primarily stems from its ability to bind to specific enzymes or receptors, modulating their functions. This interaction can lead to various biochemical effects, influencing pathways related to inflammation, infection, and cell signaling. The precise molecular targets remain under investigation but are crucial for understanding its therapeutic potential.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Enzyme Inhibition : It shows potential as an enzyme inhibitor, particularly in pathways related to inflammation and infection management.
  • Antimicrobial Activity : Preliminary studies suggest efficacy against specific pathogens, including Mycobacterium tuberculosis, although further validation is needed.
  • Receptor Modulation : The compound may influence receptor activity, impacting various physiological processes.

Antimicrobial Activity

A study identified this compound as a promising candidate against M. tuberculosis. It was observed to inhibit bacterial growth in vitro, demonstrating bacteriostatic properties similar to established treatments like isoniazid . The compound's mechanism involves inducing autophagy in infected macrophages, enhancing its therapeutic profile against tuberculosis .

Structure-Activity Relationship (SAR)

Research has explored the structure-activity relationship of this compound and related compounds. Variations in substituents on the pyridine ring significantly affect biological activity. For instance, modifications at the 3-position can enhance or diminish enzyme inhibition capabilities .

Comparative Analysis with Similar Compounds

The following table summarizes key features of this compound compared to structurally similar compounds:

Compound NameMolecular FormulaKey Features
This compoundC11H16N2OPotential enzyme inhibitor; antimicrobial activity
N-tert-butyl-4-methylpyridine-3-carboxamideC12H18N2OKnown for modulating receptor activity
N-tert-butyl-4-chloropyridine-2-carboxamideC12H16ClN2OExhibits anti-inflammatory properties

This comparative analysis highlights the unique biological activities associated with the specific structural features of each compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-tert-Butyl-3-methylpyridine-2-carboxamide
Reactant of Route 2
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N-tert-Butyl-3-methylpyridine-2-carboxamide

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